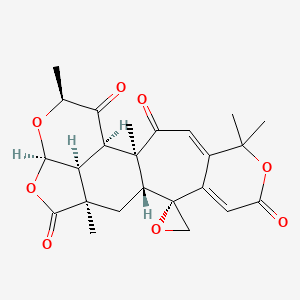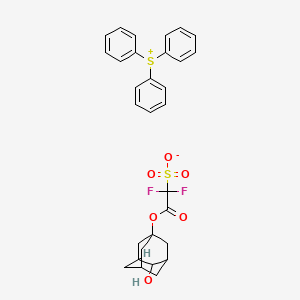
Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate
描述
Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate is an organic salt. It contains a triphenylsulfonium. It derives from an adamantane-1,4-diol.
科学研究应用
Lithography Applications
Triphenylsulfonium salts, including 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate, are used in chemically amplified resists for lithography. They are particularly effective for sub-50-nm half-pitch lithography, showing resolution capabilities and pattern sizes of 40 and 32.5 nm half-pitch under EUV interference lithography (Gonsalves et al., 2009).
Photochemistry Studies
The photolysis of triphenylsulfonium salts has been a subject of interest. Studies have revealed that irradiation of these salts results in the production of new rearrangement products, phenylthiobiphenyls, and diphenyl sulfide. The mechanism for direct photolysis likely occurs from singlet excited states, involving both heterolytic and homolytic cleavage (Dektar & Hacker, 1990).
Photoacid Generator Applications
Triphenylsulfonium salts have been employed as photoacid generators (PAGs) for various applications, including selective enrichment of perfluoroalkyl sulfonates and direct analysis by MALDI-TOF-MS. These salts can function as bifunctional agents in certain chemical processes (Cao et al., 2011).
Polymer Research
Triphenylsulfonium salts are significant in polymer research, particularly in the study of gas transport properties of adamantane-based polysulfones. These polymers, when incorporating adamantane units, demonstrate higher gas permeabilities and permselectivities compared to traditional polysulfone materials (Pixton & Paul, 1995).
Optoelectronic Applications
The influence of triphenylsulfonium salts on the optoelectronic characteristics of polymer light-emitting devices has been studied. The addition of these salts to the emitting layer of polymer light-emitting diodes can improve charge injection and transport due to ionic effects and π-conjugation in the phenyl rings of the cation (Georgiadou et al., 2013).
属性
产品名称 |
Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate |
|---|---|
分子式 |
C30H30F2O6S2 |
分子量 |
588.7 g/mol |
IUPAC 名称 |
1,1-difluoro-2-[(4-hydroxy-1-adamantyl)oxy]-2-oxoethanesulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C12H16F2O6S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12(14,21(17,18)19)10(16)20-11-3-6-1-7(4-11)9(15)8(2-6)5-11/h1-15H;6-9,15H,1-5H2,(H,17,18,19)/q+1;/p-1 |
InChI 键 |
MKWXXVNEIXBTMB-UHFFFAOYSA-M |
规范 SMILES |
C1C2CC3CC(C2)(CC1C3O)OC(=O)C(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

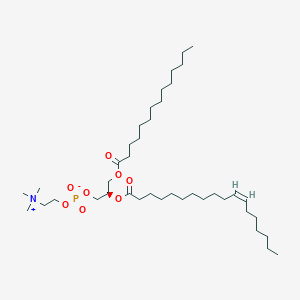
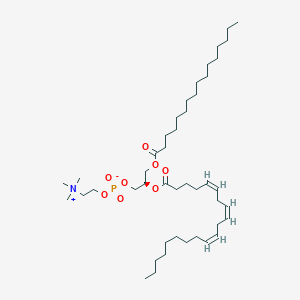
![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)
![4-[(3S,6R,7S,8aS)-7-[[(4-fluorophenyl)methylamino]-oxomethyl]-6-[3-(2-hydroxyethoxy)phenyl]-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]butyl-trimethylammonium](/img/structure/B1261339.png)
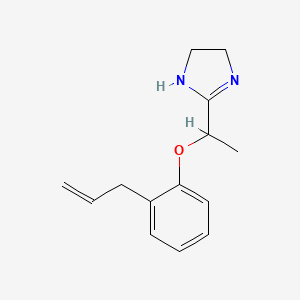
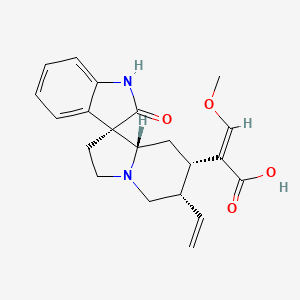
![15-Benzyl-18-phenyl-11-oxa-15-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1261346.png)
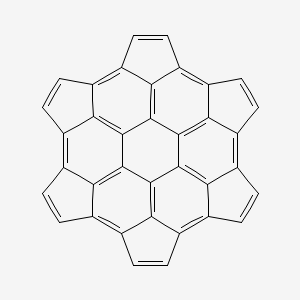
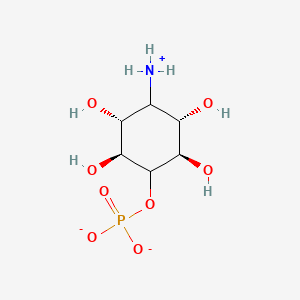
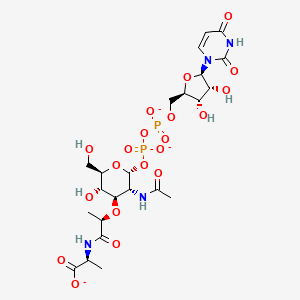
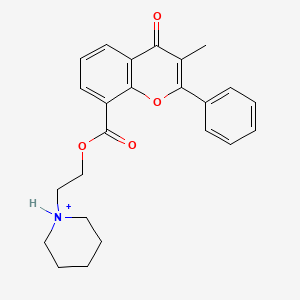
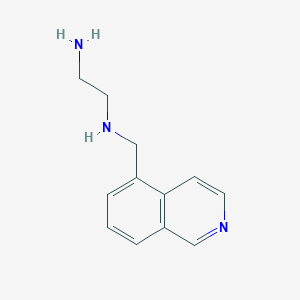
![5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one](/img/structure/B1261355.png)
